molecular formula C18H18N2O2S B2824094 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea CAS No. 2034568-13-1

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2824094
CAS No.: 2034568-13-1
M. Wt: 326.41
InChI Key: UZHSXUYBJKFHMZ-UHFFFAOYSA-N
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Description

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea is a urea derivative featuring a hybrid heterocyclic system. Its structure includes a thiophene ring substituted with a furan-3-yl group at the 5-position, connected via an ethyl linker to the urea moiety. The urea nitrogen is further substituted with an o-tolyl (2-methylphenyl) group.

Properties

IUPAC Name

1-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-13-4-2-3-5-16(13)20-18(21)19-10-8-15-6-7-17(23-15)14-9-11-22-12-14/h2-7,9,11-12H,8,10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHSXUYBJKFHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea, with the CAS number 2034568-13-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure features a combination of furan and thiophene rings, which are known to contribute to various biological effects through their interactions with biomolecules. This article delves into the biological activity of this compound, summarizing findings from diverse sources and presenting relevant data.

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 326.4 g/mol
  • Structure : The compound contains a urea functional group, which is significant in drug design due to its ability to form hydrogen bonds.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Non-covalent Interactions : The furan and thiophene moieties can engage in π-π stacking and hydrogen bonding with proteins and nucleic acids, potentially modulating their activity .
  • Targeting Enzymes : Compounds with similar structures have shown inhibition of various enzymes, suggesting that this compound may also exhibit enzyme inhibitory properties.

Anticancer Activity

Research indicates that compounds containing thiourea and urea functionalities often exhibit anticancer properties. For instance:

  • A related study demonstrated that certain urea derivatives showed significant antiproliferative effects against various cancer cell lines, with IC₅₀ values in the micromolar range .
  • The specific activity of this compound against cancer cells has yet to be explicitly detailed in literature; however, its structural similarities to active compounds suggest potential efficacy.

Antimicrobial Properties

Compounds with furan and thiophene rings have been documented for their antimicrobial activities:

  • A review highlighted that similar structures possess broad-spectrum antibacterial and antifungal properties .
  • The exact antimicrobial profile of this compound remains to be explored but is anticipated based on its chemical structure.

Data Summary

Activity Type Reference IC₅₀/Effect
Anticancer Varied (μM range)
Antimicrobial Not specified

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

highlights several urea-based compounds synthesized and evaluated against 60 cancer cell lines. Key structural analogs include:

Compound ID Substituents on Urea Moieties Melting Point (°C) Yield (%) Notable Features
5e 4-Chlorophenyl, 3-(trifluoromethyl)phenyl 241–242 68 High halogen content for enhanced lipophilicity
5f 4-Methoxyphenyl, 4-chlorophenyl 264–265 55 Electron-donating methoxy group improves solubility
5h 4-Fluorophenyl, thiophen-2-yl 217–219 60 Thiophene enhances π-π stacking in binding pockets
5j Ethyl benzoate, thiophen-2-yl 203–204 69 Ester group increases polarity and metabolic stability

Key Comparisons with Target Compound :

  • The furan-thiophene-ethyl chain may enhance π-stacking interactions relative to simpler thiophene derivatives like 5h .
  • Solubility : Unlike 5j’s ethyl benzoate, the target compound lacks polar ester groups, suggesting lower aqueous solubility but improved membrane permeability.

Thiophene-Containing Ureas in Heterocyclic Systems

describes urea derivatives with tetrahydrobenzo[b]thiophene cores, such as compounds 7a–7d. These feature hydrazono or benzoyl substituents, which introduce hydrogen-bonding capabilities absent in the target compound. For example:

  • 7a: Contains a cyano group and benzoyl urea, enabling strong dipole interactions.

Comparison : The target compound’s furan-thiophene system may offer greater conformational flexibility compared to the rigid tetrahydrobenzo[b]thiophene scaffold in 7a–7d, influencing entropic penalties during target binding .

Urea Derivatives in Agrochemicals

lists pesticidal ureas like fluazuron and flubendiamide, which feature halogenated aryl groups (e.g., 4-chloro-3-trifluoromethylphenyl). These compounds prioritize halogen-based hydrophobicity and resistance to metabolic degradation.

Comparison : The target compound’s o-tolyl and furan-thiophene substituents are less electronegative than fluazuron’s chlorophenyl groups, suggesting divergent biological targets (anticancer vs. pesticidal) .

Research Findings and Implications

  • Anticancer Activity: While specific IC₅₀ data for the target compound is unavailable, analogs in with thiophene and aryl groups show broad-spectrum activity against cancer cell lines. The furan-thiophene system may mimic ATP-binding motifs in kinases, a hypothesis supported by urea derivatives’ known kinase-inhibitory roles .
  • Synthetic Feasibility: The target compound’s ethyl-linked heterocycles may require multi-step coupling reactions, similar to methods in , where benzofuran-thiophene hybrids were synthesized using KOH/ethanol conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves (i) coupling a furan-thiophene precursor with an ethyl linker via nucleophilic substitution or alkylation, followed by (ii) urea formation using isocyanate intermediates. Key parameters include:

  • Temperature : Controlled heating (60–80°C) to avoid side reactions.
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Catalysts : Use of triethylamine or DMAP to facilitate urea bond formation .
    • Optimization : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., furan-thiophene linkage at C5 and C3, respectively) .
  • X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the o-tolyl group and urea moiety .
  • HRMS : Validate molecular formula (e.g., expected [M+H]⁺ for C₁₉H₁₉N₂O₂S) .

Q. What are the critical physicochemical properties influencing its experimental handling?

  • Key Properties :

  • Solubility : Limited aqueous solubility; use DMSO or ethanol for in vitro assays (<5 mg/mL) .
  • Stability : Hygroscopic; store under inert gas (argon) at –20°C to prevent urea hydrolysis .
  • LogP : Predicted ~3.2 (Schrödinger QikProp), indicating moderate lipophilicity .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action against biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase domains or GPCRs, focusing on urea’s hydrogen-bonding capacity .
  • Biochemical Assays : ATPase/GTPase activity assays to screen for enzymatic inhibition (IC₅₀ determination) .
  • Cellular Models : Dose-response studies in cancer cell lines (e.g., MCF-7, HepG2) with apoptosis markers (Annexin V/PI) .

Q. How should contradictory data on solubility and bioactivity be resolved?

  • Approach :

  • Solubility Enhancement : Test co-solvents (e.g., cyclodextrins) or salt forms (hydrochloride) to improve bioavailability .
  • Dose-Response Refinement : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability) to distinguish artifactual toxicity .

Q. What strategies mitigate stability issues during long-term storage?

  • Solutions :

  • Lyophilization : Convert to stable lyophilized powder under vacuum .
  • Additives : Include antioxidants (e.g., BHT) in stock solutions to prevent oxidative degradation of the thiophene ring .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • SAR Design :

  • Analog Synthesis : Replace o-tolyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate urea’s H-bonding .
  • Bioisosteres : Substitute furan with pyrrole or thiophene with pyridine to assess heterocycle impact on potency .
    • Comparative Data :
Analog StructureKey ModificationBioactivity (IC₅₀, μM)
o-Tolyl (Parent)12.3 ± 1.5
4-NitrophenylElectron-withdrawing8.7 ± 0.9
2-MethoxyphenylElectron-donating18.4 ± 2.1

Methodological Notes

  • Data Validation : Cross-reference spectral data with PubChem entries (e.g., InChIKey: LEVOXTXSBFEYFP) to ensure reproducibility .
  • Safety Protocols : Adopt OSHA-compliant PPE (gloves, goggles) due to compound’s irritant properties .

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